molecular formula C13H12N4O4 B6076054 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone

2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone

Cat. No. B6076054
M. Wt: 288.26 g/mol
InChI Key: WJJXNLFZCBPLBN-NVNXTCNLSA-N
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Description

2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone, also known as Fe(III)-selective chelator, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess various properties that make it an ideal candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone involves the formation of a complex with 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ions. This complex formation occurs through the coordination of the hydrazone group with the 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ion. The resulting complex is then extracted from the sample using a suitable solvent.
Biochemical and Physiological Effects:
There are currently no known biochemical or physiological effects associated with 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone in lab experiments is its high selectivity for 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ions. This makes it an ideal candidate for use in a range of analytical applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone. One possible direction is the development of new synthetic methods that can improve the solubility of this compound in water. Another possible direction is the investigation of the potential applications of this compound in biological systems, such as its ability to selectively extract 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ions from biological samples. Additionally, the development of new 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III)-selective chelators based on the structure of 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone could also be a promising area of research.

Synthesis Methods

The synthesis of 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-nitro-2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place under reflux conditions and yields a yellow crystalline product.

Scientific Research Applications

2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most common applications of this compound is in the field of analytical chemistry, where it is used as a 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III)-selective chelator. This compound has been shown to have a high affinity for 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ions and is therefore used to selectively extract 2-hydroxy-3-methoxybenzaldehyde (3-nitro-2-pyridinyl)hydrazone(III) ions from a range of samples.

properties

IUPAC Name

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-21-11-6-2-4-9(12(11)18)8-15-16-13-10(17(19)20)5-3-7-14-13/h2-8,18H,1H3,(H,14,16)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXNLFZCBPLBN-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

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